molecular formula C18H20N4O3 B2658834 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1797725-55-3

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2658834
CAS No.: 1797725-55-3
M. Wt: 340.383
InChI Key: HFBNCQPNBFEMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzoxazole ring, a piperidine ring, an isoxazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of reactions, including substitutions, additions, and eliminations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Evaluation as Potential Antipsychotic Agents

Research by Norman et al. (1996) explored the synthesis of heterocyclic analogues of 1192U90, including derivatives like N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide, as potential antipsychotic agents. These compounds were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize apomorphine-induced responses in mice, indicating their potential as antipsychotic drugs with less likelihood of extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Crystal Structure and Anti-Fatigue Effects

Wu et al. (2014) synthesized benzamide derivatives, including compounds similar to this compound. These compounds' crystal structures have potential applications in identifying binding sites for allosteric modulators of the AMPA receptor. Notably, certain derivatives demonstrated significant anti-fatigue effects in mice, suggesting potential applications in endurance enhancement (Wu et al., 2014).

Molecular Interaction with the CB1 Cannabinoid Receptor

Shim et al. (2002) studied the molecular interaction of a related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. The study's findings on conformational analysis, superimposition models, and 3D-QSAR models offer insights into the steric binding interactions and the potential antagonist or inverse agonist activity of similar compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Potential as Antimicrobial Agents

Anuse et al. (2019) synthesized and evaluated substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives for antimicrobial activity. These compounds showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains, suggesting the antimicrobial potential of structurally related compounds like this compound (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Synthesis and Anti-bacterial Study of Derivatives

Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial activity. The synthesized compounds displayed moderate to significant antibacterial activity, indicating the potential of related compounds in the development of new antibacterial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential role as a GRK inhibitor . Additionally, modifications of the compound could be explored to enhance its activity or alter its properties.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-10-15(21-25-12)17(23)19-11-13-6-8-22(9-7-13)18-20-14-4-2-3-5-16(14)24-18/h2-5,10,13H,6-9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBNCQPNBFEMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.